The primary application of Boc-N-Me-Phe-OH, also known as N-Methyl-L-phenylalanine tert-Butyl Ester, lies in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, used in the construction of peptides and proteins through a process called solid-phase peptide synthesis (SPPS) []. SPPS is a widely employed technique for the efficient and controlled assembly of peptides in a laboratory setting.
Boc-N-Me-Phe-OH incorporates several key features that make it suitable for SPPS:
Beyond its general use in peptide synthesis, Boc-N-Me-Phe-OH finds application in various specific research areas:
Boc-N-Methyl-Phenylalanine, also known as N-Boc-N-methyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is with a molecular weight of 279.33 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly utilized in peptide synthesis to prevent unwanted reactions during the formation of peptide bonds . The compound is characterized by its solubility in organic solvents and has a high gastrointestinal absorption rate, making it suitable for various biological applications .
Boc-N-Methyl-Phenylalanine exhibits various biological activities:
The synthesis of Boc-N-Methyl-Phenylalanine typically involves:
Boc-N-Methyl-Phenylalanine finds applications in several fields:
Studies on the interactions involving Boc-N-Methyl-Phenylalanine have revealed:
Boc-N-Methyl-Phenylalanine shares structural characteristics with several similar compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
N-Boc-N-methyl-D-phenylalanine | 37553-65-4 | 1.00 | Directly related derivative |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | 959581-21-6 | 0.94 | Different backbone structure |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | 114359-37-4 | 0.94 | Variation in side chain |
N-Boc-L-valine | 14312-83-9 | 0.92 | Another amino acid derivative used in peptide synthesis |
The uniqueness of Boc-N-Methyl-Phenylalanine lies in its specific methyl substitution on the nitrogen atom and the presence of the Boc protecting group, which allows for versatile applications in organic synthesis and medicinal chemistry .
Boc-N-Me-Phe-OH is a chemically modified amino acid derivative widely used in peptide synthesis. Its systematic IUPAC name is (S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-phenylpropanoic acid, reflecting its stereochemistry and functional groups. The compound belongs to the class of N-alkylated amino acids, where the α-amino group of L-phenylalanine is substituted with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group.
The molecular formula C₁₅H₂₁NO₄ corresponds to a molecular weight of 279.33 g/mol. Its structure features a chiral center at the α-carbon, preserving the L-configuration of the parent phenylalanine. The Boc group (tert-butoxycarbonyl) protects the amine, while the methyl group introduces steric and electronic modifications that influence peptide backbone conformation.
Common synonyms include:
The compound’s SMILES string, CN(C@@HC(O)=O)C(=O)OC(C)(C)C, encodes its stereochemistry and substitution pattern. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the carbamate group and the restricted rotation around the N–C bond due to N-methylation.
Property | Value | Source |
---|---|---|
Melting Point | 85–89°C | |
Specific Rotation | −85° to −95° (c=1, methanol) | |
HPLC Purity | ≥98% |
The development of Boc-N-Me-Phe-OH is intertwined with advancements in solid-phase peptide synthesis (SPPS). In the 1960s, Bruce Merrifield’s introduction of SPPS revolutionized peptide chemistry by enabling stepwise assembly on resin supports. Early SPPS relied on benzyloxycarbonyl (Cbz) groups, but their limitations in acidic conditions prompted the adoption of Boc protection.
The Boc group, first reported in 1957, offered superior stability during peptide elongation. Its acid-labile nature allowed selective deprotection using trifluoroacetic acid (TFA) without cleaving side-chain protecting groups. By the 1980s, Boc chemistry became the gold standard for synthesizing hydrophobic peptides and those requiring harsh deprotection conditions.
N-Methylation of amino acids emerged as a strategy to enhance peptide metabolic stability and modulate conformational flexibility. Boc-N-Me-Phe-OH’s synthesis, achieved via sodium hydride-mediated methylation of Boc-Phe-OH precursors, became feasible in the 1970s. This modification addressed challenges in synthesizing peptides prone to aggregation, such as β-amyloid fragments.
The compound’s utility expanded with the introduction of HF-based cleavage protocols, which enabled efficient resin detachment while preserving N-methylated residues. Today, Boc-N-Me-Phe-OH remains critical for synthesizing constrained peptides and peptidomimetics used in drug discovery.
Boc-N-Me-Phe-OH serves dual roles in synthetic chemistry: as a building block for peptide assembly and as a template for studying steric effects in carbamate chemistry.
In SPPS, the Boc group enables iterative deprotection-coupling cycles. Key advantages include:
A representative synthesis protocol involves:
The N-methyl group alters reaction kinetics and thermodynamics:
Comparative studies show that Boc-N-Me-Phe-OH undergoes AlCl₃-mediated deprotection 30% faster than non-methylated analogs, likely due to destabilization of the carbamate intermediate.
Application | Key Benefit | Example |
---|---|---|
Conformationally constrained peptides | Reduces backbone flexibility | Synthesis of cyclic RGD peptides |
Peptidase-resistant analogs | Blocks enzymatic cleavage | HIV protease inhibitors |
Foldamers | Enforces helical or β-turn structures | β-Hairpin mimetics |